molecular formula C9H17KOS2 B014537 Potassium octylxanthate CAS No. 2720-80-1

Potassium octylxanthate

Cat. No. B014537
CAS RN: 2720-80-1
M. Wt: 244.5 g/mol
InChI Key: YEEBCCODSASHMM-UHFFFAOYSA-M
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Description

Potassium octylxanthate (KOC8H17S2O2) is a chemical compound that belongs to the family of xanthates. It is widely used in the mining industry as a flotation agent for the separation of minerals from ores. Potassium octylxanthate is a yellowish powder with a pungent odor and is highly soluble in water.

Scientific Research Applications

  • It is used in synthesizing 2,5-dichlorophenacyl alkylxanthates, which are potential radiosensitizers (Skwarski & Sobolewski, 1992).

  • In the synthesis of monomeric complexes of Ni(II) and Zn(II) with distorted octahedral geometry, potassium O-propylxanthate is used (Qadir & Dege, 2019).

  • Potassium octoate is noted for its catalytic activity in recovering polyols from flexible polyurethane foam by "split-phase" glycolysis (Molero, Lucas, & Rodríguez, 2008).

  • Potassium iso-propylxanthate and its decomposition products are useful for distinguishing between different species and interpreting surface speciation in future studies (Larsson & Öberg, 2011).

  • Potassium heptyl xanthate (Khxan) has been found to strongly adsorb at the mercury surface, useful for analysis of spiked water samples (Naidu et al., 2009).

  • Reaction of potassium and zinc butylxanthates with benzoquinones yields semiquinone radicals, which may add to the aromatic ring of the radical (Rakhimov et al., 1990).

  • Organometal-substituted derivatives of mono- and dithiocarbonates are produced when potassium ethyl thiocarbonate and potassium ethylxanthate react with triphenylgermanium, tin, and lead chloride (Schmidt, Schumann, Gliniecki, & Jaggard, 1969).

  • In ore flotation processes, the oxidation of potassium dixanthates to tetraxanthogens plays a major role when ethylxanthate is used as a collector (Hunt & Winter, 1972).

properties

IUPAC Name

potassium;octoxymethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OS2.K/c1-2-3-4-5-6-7-8-10-9(11)12;/h2-8H2,1H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEBCCODSASHMM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17KOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181674
Record name Potassium octylxanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium octylxanthate

CAS RN

2720-80-1
Record name Potassium octylxanthate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002720801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium octylxanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium O-octyl dithiocarbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.485
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
B Babel, M Rudolph - Minerals Engineering, 2018 - Elsevier
… Potassium octylxanthate was used to hydrophobize the sulfidic minerals and DYNASYLAN® F8261 for the colloidal probes and the reference sample. For the preparation of the …
PG Krishna, JM Gladis, U Rambabu, TP Rao… - Talanta, 2004 - Elsevier
… , adding 15 ml of 20% potassium ethyl xanthate or potassium octylxanthate and 10 ml of 1.0 M … ethyl xanthate) and 4% (potassium octylxanthate). Hence, Potassium ethyl xanthate was …
KA Schoedel, EM Sellers, R Palmour… - Molecular pharmacology, 2003 - ASPET
… Potassium octylxanthate (C8 xanthate) was custom synthesized by Toronto Research Chemicals (Toronto, ON, Canada). 5-Methylnicotine was generously provided by Peyton Jacob III (…
Number of citations: 83 molpharm.aspetjournals.org
AR Katritzky, S Sobiak… - Magnetic resonance in …, 1988 - Wiley Online Library
… ium di-n-butyl dithiocarbamate (4.45 g; 0.02 mol) or potassium octylxanthate (2.37 g; 0.02 mol) was treated with an aqueous solution of potassium hexacyanoferrate(II1) (6.6 g; 0.02 mol) …
A Eskhan, D Johnson - Advances in Colloid and Interface Science, 2022 - Elsevier
… (A) Cumulative force distributions of mineral surfaces, and (B) their time-dependent contact angles with and without potassium octylxanthate conditioning. The error bars represent the …
KA Schoedel, EM Sellers, RF Tyndale - Biochemical pharmacology, 2001 - Elsevier
A higher proportion of alcoholics than non-alcoholics smoke (>80 vs 30%). In animals, chronic administration of alcohol induces tolerance to some effects of nicotine. To investigate if …
KA Schoedel - 2004 - tspace.library.utoronto.ca
Variation in nicotine metabolism and cytochromes P450 (CYPs) may alter smoking risk and behaviour. Sources of regulatory variation in CYP2A (and CYP2B) and nicotine metabolism …
Number of citations: 0 tspace.library.utoronto.ca
Y Sheng, H Yang, T Wu, L Zhu, L Liu… - Frontiers in …, 2021 - frontiersin.org
Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs) are both greatly important metabolic enzymes in various tissues, including brain. Although expressions of brain …
Number of citations: 9 www.frontiersin.org
B Mackowiak, M Xu, Y Lin, Y Guan… - Alcoholism: Clinical …, 2022 - Wiley Online Library
Background The chronic‐plus‐binge model of ethanol consumption, where chronically (8‐week) ethanol‐fed mice are gavaged a single dose of ethanol (E8G1), is known to induce …

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